1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide

Description

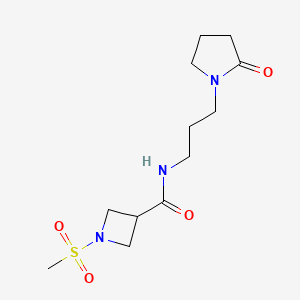

1-(Methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- Azetidine core: A strained four-membered nitrogen-containing ring, which imposes conformational rigidity and influences pharmacokinetic properties such as metabolic stability and membrane permeability .

- Methylsulfonyl group: An electron-withdrawing substituent that enhances solubility and may participate in hydrogen bonding or hydrophobic interactions with biological targets.

- Carboxamide linker: Connects the azetidine ring to a 3-(2-oxopyrrolidin-1-yl)propyl side chain, which introduces a pyrrolidinone (2-oxopyrrolidine) moiety. Pyrrolidinone is a five-membered lactam known for its role in hydrogen bonding and conformational flexibility .

Properties

IUPAC Name |

1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4S/c1-20(18,19)15-8-10(9-15)12(17)13-5-3-7-14-6-2-4-11(14)16/h10H,2-9H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCNZICFZQHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCCCN2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide , often referred to as compound A , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Compound A has a complex structure characterized by an azetidine ring, a methylsulfonyl group, and a pyrrolidinone moiety. Its molecular formula is , and it exhibits properties that suggest potential interactions with various biological targets.

The biological activity of compound A is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The following mechanisms have been proposed:

- Enzyme Inhibition : Compound A may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis. For example, it has been suggested that it can inhibit topoisomerase I, which plays a critical role in DNA replication and transcription .

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways that regulate cell growth and differentiation.

Biological Activity Overview

The biological activity of compound A can be summarized in the following table:

Case Studies

Several studies have explored the biological activity of compound A and similar derivatives:

- Anticancer Activity : In a study evaluating a library of compounds including derivatives of 2-oxopyrrolidinone, several candidates exhibited significant cytotoxicity against human tumor cell lines. Compound A's structural similarity suggests it may share these properties .

- Mechanistic Studies : Research involving molecular docking studies has indicated that compounds with similar structures can effectively bind to topoisomerase I, leading to inhibition of its catalytic activity. This mechanism is crucial for the development of new anticancer agents targeting DNA replication processes .

- Pharmacological Profiling : In vitro studies have shown that compounds related to compound A can modulate various pharmacokinetic parameters, enhancing their bioavailability and therapeutic efficacy. These modifications are essential for optimizing drug design .

Scientific Research Applications

Overview

1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. Its unique structural characteristics lend it properties that may be beneficial in treating conditions such as anxiety, depression, and other neurological disorders.

Neurological Disorders

Research indicates that compounds similar to this compound exhibit anxiolytic and antidepressant activities. For instance, studies have shown that derivatives with pyrrolidinone structures can significantly reduce anxiety-like behavior in animal models, demonstrating their potential as therapeutic agents for anxiety disorders .

Antitumor Activity

Preliminary investigations into similar compounds have indicated potential antitumor effects. Compounds that inhibit the spindle assembly checkpoint have been identified as having significant antiproliferative activity against various cancer cell lines. This suggests that this compound may also possess similar properties, warranting further research into its efficacy against cancer cells .

Case Studies

Comparison with Similar Compounds

Analysis :

- Substituent Impact : The methylsulfonyl group in the target compound and analogs improves solubility and may enhance target binding via polar interactions.

Pyrrolidinone-Containing Compounds

Analysis :

- The 2-oxopyrrolidinyl group in both compounds likely facilitates hydrogen bonding with enzyme active sites. In ’s BACE-1 inhibitor, this motif contributes to high-affinity binding, suggesting a similar role in the target compound if optimized for protease inhibition .

Methylsulfonyl-Containing Analogs

Analysis :

- Methylsulfonyl groups in aromatic systems (e.g., ) improve solubility and electron-deficient character, aiding in π-π stacking or charge-transfer interactions. In the target compound, the non-aromatic sulfonyl group may instead stabilize the azetidine ring or participate in dipole interactions .

Structural and Functional Insights

- Conformational Dynamics : The azetidine ring’s puckering (governed by Cremer-Pople parameters ) and the propyl linker’s flexibility may influence binding pocket accessibility.

- Synergistic Motifs: The combination of sulfonyl, carboxamide, and pyrrolidinone groups creates a multifunctional scaffold capable of diverse interactions (e.g., H-bonding, hydrophobic packing).

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

- Catalysts: Lewis acids/bases may enhance reaction efficiency, as seen in analogous sulfonamide-containing compounds .

- Solvents: Polar aprotic solvents (e.g., dimethylformamide) are often preferred for carboxamide bond formation .

- Temperature: Stepwise heating (e.g., 50–80°C) minimizes side reactions during cyclization steps .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms azetidine and pyrrolidinone ring connectivity, with methylsulfonyl protons resonating at δ 3.0–3.3 ppm .

- Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) with ESI+ mode confirms molecular weight within 2 ppm error .

- HPLC: Use C18 columns with UV detection (λ = 210–254 nm) to assess purity and stability .

Advanced Research Questions

Q. How can computational chemistry tools accelerate reaction design for this compound?

- Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental workflows:

- Reaction Path Search: Tools like GRRM or AFIR predict intermediates and transition states for azetidine ring formation .

- Machine Learning: Train models on analogous compounds to predict optimal solvent-catalyst combinations .

- Feedback Loops: Use ICReDD’s approach to refine computational models with experimental data (e.g., yields, byproducts) .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer:

- Assay Validation: Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analogues: Cross-reference data with related pyrrolidinone-containing compounds to identify structure-activity trends .

Q. What methodologies identify biological targets in complex cellular environments?

- Methodological Answer:

- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins, followed by tryptic digest and LC-MS/MS .

- Surface Plasmon Resonance (SPR): Screen against kinase or GPCR libraries to quantify binding kinetics (KD < 1 µM suggests relevance) .

- Molecular Docking: Use AutoDock Vina with homology models of suspected targets (e.g., HDACs or carbonic anhydrases) to prioritize validation .

Q. How can reaction engineering principles improve synthesis scalability?

- Methodological Answer:

- Continuous Flow Reactors: Mitigate exothermicity during sulfonylation by maintaining precise temperature control (ΔT < 5°C) .

- Process Simulation: Aspen Plus or COMSOL models optimize solvent recovery and predict byproduct formation under scaled conditions .

- In-line Analytics: Implement PAT (Process Analytical Technology) with FTIR probes to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.